N-Acetyl-D-Glucosamine 3,6-Diacetate
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Overview
Description
N-Acetyl-D-Glucosamine 3,6-Diacetate is a derivative of N-Acetyl-D-Glucosamine, which is an amino sugar and a key component in the biosynthesis of glycoproteins and glycolipids. This compound has a molecular formula of C12H19NO8 and a molecular weight of 305.28
Mechanism of Action
Target of Action
N-Acetyl-D-Glucosamine 3,6-Diacetate is a triacetylated analogue of D-Glucosamine . Its primary targets are the enzymes involved in glycoprotein metabolism . These enzymes play a crucial role in the formation of proteoglycans, which are the ground substance in the extracellular matrix of connective tissue .
Mode of Action
The compound interacts with its targets by undergoing phosphorylation and subsequently deacetylation . This process yields glucosamine-6-phosphate and acetate, marking the first committed step for both GlcNAc assimilation and amino-sugar .
Biochemical Pathways
The compound affects the hexosamine biosynthesis pathway (HBP), which synthesizes uridine diphosphate-N-acetylglucosamine (UDP-GlcNAc) . This pathway is highly conserved across organisms and plays a pivotal role in the normal growth and development of organisms . The HBP is composed of four biochemical reactions and is exquisitely regulated to maintain the homeostasis of UDP-GlcNAc content .
Pharmacokinetics
It is known that upon uptake, these amino sugars undergo phosphorylation by phosphokinases . More research is needed to fully understand the ADME properties of this compound and their impact on bioavailability.
Result of Action
It is known that glucosamine derivatives are found in hyaluronic acid, keratan sulfate, and heparan sulfate . These glucosamine-containing glycosaminoglycans are vital for the function of articular cartilage .
Biochemical Analysis
Biochemical Properties
N-Acetyl-D-Glucosamine 3,6-Diacetate plays a vital role in biochemical reactions, particularly in the formation and modification of glycoproteins and glycosaminoglycans. This compound interacts with several enzymes, including β-N-acetylglucosaminidases, which catalyze the hydrolysis of N-acetylglucosamine residues from glycoproteins and glycolipids . The interaction between this compound and these enzymes is crucial for the degradation and recycling of glycoproteins, impacting various cellular processes.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. This compound has been shown to affect the synthesis of glycoproteins and glycosaminoglycans, which are essential components of the extracellular matrix and cell surface . By modulating the levels of these molecules, this compound can impact cell adhesion, migration, and communication, thereby influencing overall cell function.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific enzymes and proteins. This compound binds to β-N-acetylglucosaminidases, leading to the hydrolysis of N-acetylglucosamine residues from glycoproteins . Additionally, this compound can modulate gene expression by influencing the levels of glycoproteins and glycosaminoglycans, which play a role in cell signaling pathways and transcriptional regulation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its activity may decrease over extended periods . Long-term exposure to this compound can lead to changes in cellular function, including alterations in glycoprotein and glycosaminoglycan synthesis.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can enhance the synthesis of glycoproteins and glycosaminoglycans, promoting healthy cellular function . At high doses, this compound may exhibit toxic effects, including disruption of cellular metabolism and induction of apoptosis. It is essential to determine the optimal dosage to maximize the beneficial effects while minimizing adverse outcomes.
Metabolic Pathways
This compound is involved in several metabolic pathways, including the biosynthesis and degradation of glycoproteins and glycosaminoglycans. This compound interacts with enzymes such as β-N-acetylglucosaminidases, which catalyze the hydrolysis of N-acetylglucosamine residues . Additionally, this compound can influence metabolic flux by modulating the levels of key metabolites involved in glycoprotein and glycosaminoglycan synthesis.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate the uptake and localization of the compound, ensuring its availability for biochemical reactions . The distribution of this compound can impact its activity and function, influencing various cellular processes.
Subcellular Localization
This compound exhibits specific subcellular localization, which is essential for its activity and function. This compound is often localized in the Golgi apparatus and endoplasmic reticulum, where it participates in the synthesis and modification of glycoproteins and glycosaminoglycans . The subcellular localization of this compound is directed by targeting signals and post-translational modifications, ensuring its proper function within the cell.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Acetyl-D-Glucosamine 3,6-Diacetate can be synthesized through the acetylation of N-Acetyl-D-Glucosamine. The process typically involves the use of acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the selective acetylation at the 3 and 6 positions .
Industrial Production Methods
Industrial production of this compound often involves the enzymatic hydrolysis of chitin, a natural polymer found in the exoskeletons of crustaceans. The hydrolysis is facilitated by chitinases and N-acetylglucosaminidases, which break down chitin into N-Acetyl-D-Glucosamine, followed by chemical acetylation to obtain the 3,6-diacetate derivative .
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-D-Glucosamine 3,6-Diacetate undergoes various chemical reactions including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions where acetyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols are used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various acetylated derivatives, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-Acetyl-D-Glucosamine 3,6-Diacetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex carbohydrates and glycoproteins.
Biology: It serves as a substrate for studying enzyme activities, particularly those involved in glycosylation processes.
Medicine: It has potential therapeutic applications in the treatment of osteoarthritis and other joint-related conditions due to its role in cartilage formation.
Industry: It is used in the production of cosmetics and dietary supplements
Comparison with Similar Compounds
Similar Compounds
N-Acetyl-D-Glucosamine: A precursor to N-Acetyl-D-Glucosamine 3,6-Diacetate, involved in similar biochemical processes.
N-Acetyl-D-Galactosamine: Another amino sugar with similar structural properties but different biological roles.
Glucosamine: A simpler form without acetyl groups, commonly used in dietary supplements
Uniqueness
This compound is unique due to its specific acetylation pattern, which imparts distinct chemical and biological properties. This compound’s ability to participate in selective glycosylation reactions makes it valuable for studying complex carbohydrate synthesis and its role in cellular functions .
Properties
CAS No. |
221069-48-3 |
---|---|
Molecular Formula |
C₁₂H₁₉NO₈ |
Molecular Weight |
305.28 |
Synonyms |
2-(Acetylamino)-2-deoxy-D-glucopyranose 3,6-Diacetate; (N,3-O,6-O)-Triacetyl-D-Glucosamine; |
Origin of Product |
United States |
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